molecular formula C13H14N2OS B1324950 1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 952183-58-3

1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1324950
CAS No.: 952183-58-3
M. Wt: 246.33 g/mol
InChI Key: QYELBLGFCXDABS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 2-bromo-1-(4-ethylanilino)-1,3-thiazole with ethanone under specific conditions The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiazole Orange: Used as a fluorescent dye in biological research.

    Thiazole Yellow: Another fluorescent dye with applications in cell biology.

The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with an ethylanilino group, providing distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(4-ethylanilino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-3-10-4-6-11(7-5-10)15-13-14-8-12(17-13)9(2)16/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYELBLGFCXDABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237760
Record name 1-[2-[(4-Ethylphenyl)amino]-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-58-3
Record name 1-[2-[(4-Ethylphenyl)amino]-5-thiazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(4-Ethylphenyl)amino]-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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